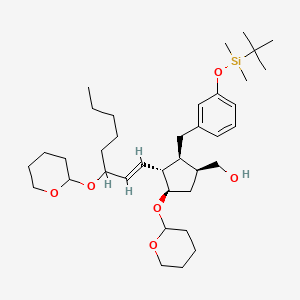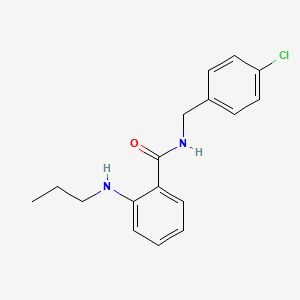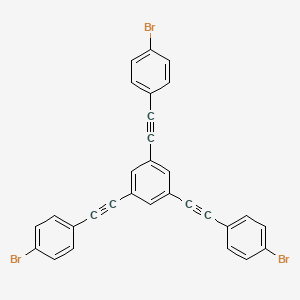
1,3,5-Tris((4-bromophenyl)ethynyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Tris((4-bromophenyl)ethynyl)benzene is a halogenated aromatic compound with the molecular formula C30H15Br3. It is known for its unique structure, which consists of a benzene ring substituted with three ethynyl groups, each attached to a 4-bromophenyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3,5-Tris((4-bromophenyl)ethynyl)benzene can be synthesized through a multi-step process involving the coupling of 1,3,5-tribromobenzene with 4-bromophenylacetylene. The reaction typically involves the use of a palladium catalyst, such as Pd(PPh3)4, and a base, such as triethylamine, under an inert atmosphere. The reaction is carried out at elevated temperatures to facilitate the coupling reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5-Tris((4-bromophenyl)ethynyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The ethynyl groups can participate in coupling reactions to form extended conjugated systems.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as triethylamine, used to deprotonate the ethynyl groups.
Oxidizing and Reducing Agents: Used in oxidation and reduction reactions.
Major Products
Substituted Derivatives: Formed through substitution reactions.
Extended Conjugated Systems: Formed through coupling reactions.
Wissenschaftliche Forschungsanwendungen
1,3,5-Tris((4-bromophenyl)ethynyl)benzene has several scientific research applications:
Materials Science: Used in the synthesis of covalent organic frameworks (COFs) and other advanced materials.
Organic Electronics: Utilized in the fabrication of organic light-emitting diodes (OLEDs) and other electronic devices.
Environmental Science: Employed in the development of adsorption membranes for treating organic pollutants
Wirkmechanismus
The mechanism of action of 1,3,5-Tris((4-bromophenyl)ethynyl)benzene primarily involves its ability to form extended conjugated systems through coupling reactions. The ethynyl groups facilitate the formation of π-conjugated systems, which are essential for the compound’s electronic properties. The bromine atoms can also participate in substitution reactions, allowing for further functionalization of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Tris(4-bromophenyl)benzene: Similar structure but lacks the ethynyl groups.
1,3,5-Tris(bromomethyl)benzene: Contains bromomethyl groups instead of ethynyl groups.
1,3,5-Tris(4-carboxyphenyl)benzene: Contains carboxyphenyl groups instead of bromophenyl groups.
Uniqueness
1,3,5-Tris((4-bromophenyl)ethynyl)benzene is unique due to its combination of bromophenyl and ethynyl groups, which provide both reactivity and the ability to form extended conjugated systems. This makes it particularly valuable in the synthesis of advanced materials and organic electronic devices .
Eigenschaften
Molekularformel |
C30H15Br3 |
|---|---|
Molekulargewicht |
615.1 g/mol |
IUPAC-Name |
1,3,5-tris[2-(4-bromophenyl)ethynyl]benzene |
InChI |
InChI=1S/C30H15Br3/c31-28-13-7-22(8-14-28)1-4-25-19-26(5-2-23-9-15-29(32)16-10-23)21-27(20-25)6-3-24-11-17-30(33)18-12-24/h7-21H |
InChI-Schlüssel |
AOXXLKFHYKWRCD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C#CC2=CC(=CC(=C2)C#CC3=CC=C(C=C3)Br)C#CC4=CC=C(C=C4)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


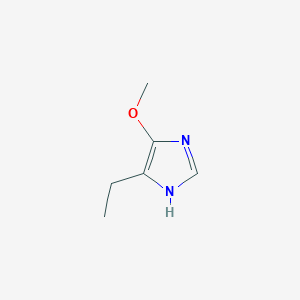
![Disodium 4-[6-[5-(4-sulfonatophenyl)-1,2,4-triazin-3-yl]pyridin-3-yl]benzenesulfonate](/img/structure/B13096555.png)
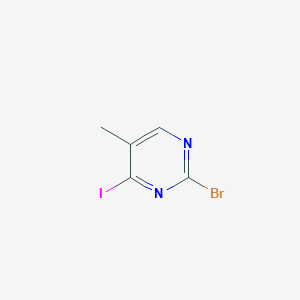
![2-[3-Oxo-3-[3-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde](/img/structure/B13096575.png)
![2H-Imidazo[4,5-E][1,2,3]benzothiadiazole](/img/structure/B13096590.png)
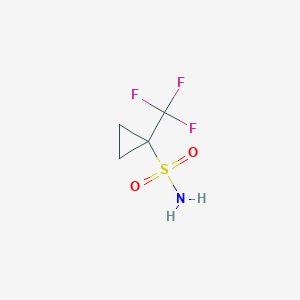

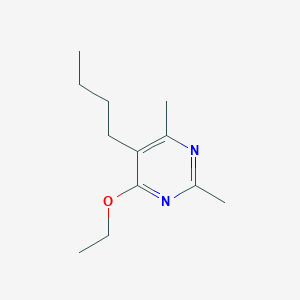
![1,2-Dihydropyrido[3,4-c]pyridazine](/img/structure/B13096615.png)
![(1R,3R)-Methyl 1-(benzo[d][1,3]dioxol-5-yl)-2-(2-(dimethylamino)acetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B13096616.png)
![4-[3-(3,4,5-Trifluorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13096623.png)
![3-(3-(2-(1-(1-Methylpiperidin-4-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenyl)pentanenitrile](/img/structure/B13096626.png)
